2-Adamantanecarbamic acid, ethyl ester, hydrochloride

Description

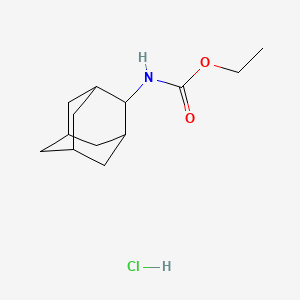

Chemical Identity: 2-Adamantanecarbamic acid, ethyl ester, hydrochloride (CAS 74525-99-8) is an adamantane derivative with a carbamic acid ethyl ester group attached to the 2-position of the adamantane cage. Its molecular formula is C₁₃H₂₁NO₂·HCl, and it has a molecular weight of 259.77 g/mol .

Properties

CAS No. |

74525-99-8 |

|---|---|

Molecular Formula |

C13H22ClNO2 |

Molecular Weight |

259.77 g/mol |

IUPAC Name |

ethyl N-(2-adamantyl)carbamate;hydrochloride |

InChI |

InChI=1S/C13H21NO2.ClH/c1-2-16-13(15)14-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12H,2-7H2,1H3,(H,14,15);1H |

InChI Key |

ITGREDGJGYQFTK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1C2CC3CC(C2)CC1C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Adamantanecarbamic acid, ethyl ester, hydrochloride typically involves the esterification of 2-Adamantanecarboxylic acid with ethanol in the presence of an acid catalystThe reaction conditions usually include heating under reflux with a mineral acid such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The esterification reaction is followed by purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Adamantanecarbamic acid, ethyl ester, hydrochloride undergoes various chemical reactions, including:

Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Hydrolysis: 2-Adamantanecarboxylic acid and ethanol.

Reduction: 2-Adamantanemethanol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-Adamantanecarbamic acid, ethyl ester, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Adamantanecarbamic acid, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various biological molecules. The adamantane structure provides stability and enhances the compound’s ability to interact with its targets .

Comparison with Similar Compounds

Structural Features :

- Adamantane backbone: A rigid, diamondoid tricyclic structure known for enhancing thermal stability and lipophilicity in pharmaceuticals.

- Ethyl ester group : Improves solubility in organic solvents and may influence bioavailability.

- Carbamic acid moiety : A functional group often utilized in prodrug design or enzyme inhibition.

Applications :

Primarily used as an intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) agents due to adamantane’s ability to cross the blood-brain barrier .

Comparison with Structurally Similar Compounds

2-Adamantylamine Hydrochloride (CAS 10523-68-9)

- Molecular Formula : C₁₀H₁₇N·HCl

- Molecular Weight : 187.71 g/mol .

- Key Differences :

- Lacks the carbamic acid ethyl ester group, featuring only a primary amine at the 2-position.

- Smaller molecular weight and lower lipophilicity compared to the target compound.

- Applications : Used in synthesizing antiviral drugs (e.g., rimantadine analogs) and dopamine receptor modulators .

Ethyl 2-(Adamantan-2-yl)-3-Aminopropanoate Hydrochloride (CAS 1049781-64-7)

3-Adamantanecarboxylic Acid, m-Tolyl Ester (CAS 73599-99-2)

- Molecular Formula : C₁₈H₂₂O₂

- Molecular Weight : 270.37 g/mol .

- Key Differences :

- Substituent: m-Tolyl ester instead of ethyl ester, increasing steric bulk and aromaticity.

- Lacks the hydrochloride salt, affecting solubility in aqueous media.

- Applications: Potential use in polymer stabilization or as a hydrophobic moiety in drug delivery systems .

4-Amino-2-Chlorobenzoic Acid 2-Diethylaminoethyl Ester Hydrochloride

- Molecular Formula : C₁₄H₂₀ClN₂O₂·HCl

- Molecular Weight : 337.69 g/mol .

- Key Differences: Benzene ring core instead of adamantane, reducing rigidity. Contains a diethylaminoethyl group, enhancing cationic character.

- Applications : Local anesthetic (e.g., Nesacaine) due to its esterase-sensitive ester linkage .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|---|

| 2-Adamantanecarbamic acid, ethyl ester, HCl | 74525-99-8 | 259.77 | Adamantane, ethyl ester, carbamic acid | 3.2 |

| 2-Adamantylamine HCl | 10523-68-9 | 187.71 | Adamantane, primary amine | 1.8 |

| Ethyl 2-(adamantan-2-yl)-3-aminopropanoate HCl | 1049781-64-7 | 299.83 | Adamantane, aminopropanoate, ethyl ester | 2.5 |

| 3-Adamantanecarboxylic acid, m-tolyl ester | 73599-99-2 | 270.37 | Adamantane, m-tolyl ester | 4.1 |

*LogP values estimated using fragment-based methods.

Key Research Findings

- Synthetic Routes : The target compound is synthesized via carbodiimide-mediated coupling, similar to methods used for glycine ethyl ester hydrochlorides (, Figure 1) .

- Stability: Adamantane-based esters exhibit superior thermal stability compared to non-rigid analogs (e.g., ethyl chloroacetimidate hydrochloride in ) .

- Biological Activity : The ethyl ester group in 2-Adamantanecarbamic acid derivatives enhances cell membrane permeability compared to free carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.